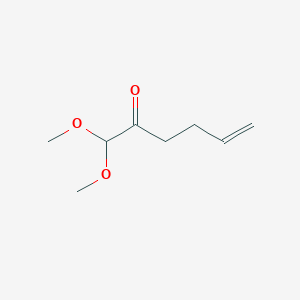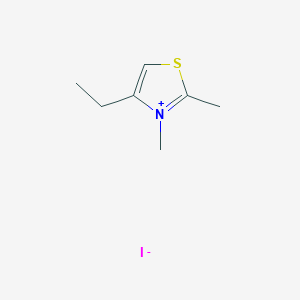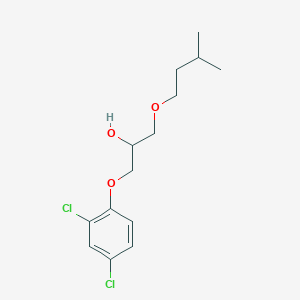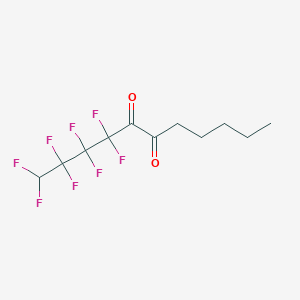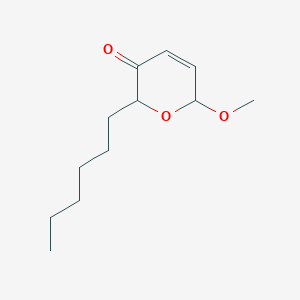
1,4-Bis(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a cyclic molecule containing two nitrogen atoms at positions 1 and 4, and it is widely used in the pharmaceutical industry due to its diverse biological activities. The incorporation of fluorine atoms into the phenyl rings enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
The synthesis of 1,4-Bis(2-fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of an organic solvent such as isopropanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,4-Bis(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl rings.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The piperazine ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, solvents such as isopropanol, and other nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes, including neurotransmission and muscle contraction . Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
1,4-Bis(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a single fluorophenyl group and is used in similar applications but may exhibit different pharmacokinetic properties.
1-Bis(4-fluorophenyl)methyl piperazine: This derivative has a different substitution pattern and is used in the synthesis of drugs like flunarizine and lomerizine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
63523-84-2 |
|---|---|
Fórmula molecular |
C16H16F2N2 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
1,4-bis(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C16H16F2N2/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12H2 |
Clave InChI |
WOXUSMOAUXCMEO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


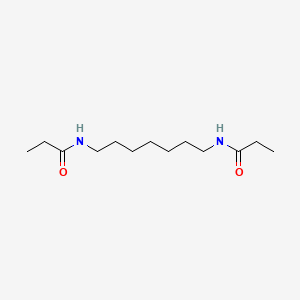
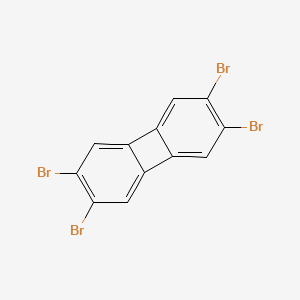
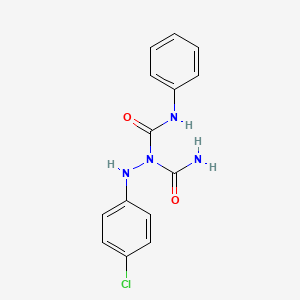
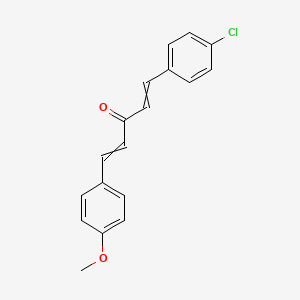
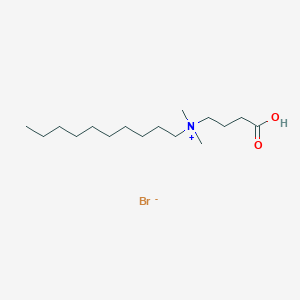

![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
